molecular formula C15H11BrClFO2 B8389890 (5-Bromo-2-chloro-phenyl)-(4-ethoxy-3-fluoro-phenyl)methanone

(5-Bromo-2-chloro-phenyl)-(4-ethoxy-3-fluoro-phenyl)methanone

Cat. No. B8389890
M. Wt: 357.60 g/mol
InChI Key: BTRYMXMKDSWQEU-UHFFFAOYSA-N
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Patent
US08609622B2

Procedure details

(5-bromo-2-chloro-phenyl)-(4-ethoxy-3-fluoro-phenyl)methanone 4c (12.7 g, 35.5 mmol) was dissolved in 100 mL of mixed solution (THF and MeOH, v:v=1:1), followed by addition of sodium borohydride (2.68 g, 70 mmol) in batch in an ice bath. The reaction mixture was warmed and stirred for 30 minutes at room temperature. Thereafter, the reaction mixture was concentrated under reduced pressure after 15 mL acetone were added. The residue was dissolved in 150 mL ethyl acetate and washed with saturated sodium chloride solution (50 mL×2). The organic extract was combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound (5-bromo-2-chloro-phenyl)-(4-ethoxy-3-fluoro-phenyl)methanol 4d (12.7 g, orange grease), which was used directly in the next step without purification.
Quantity
12.7 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solution
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:20])=[C:6]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[C:12]([F:19])[CH:11]=2)=[O:9])[CH:7]=1.[BH4-].[Na+]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:20])=[C:6]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[C:12]([F:19])[CH:11]=2)[OH:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC(=C(C=C1)OCC)F)Cl
Name
mixed solution
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
2.68 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed
CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the reaction mixture was concentrated under reduced pressure after 15 mL acetone
ADDITION
Type
ADDITION
Details
were added
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 150 mL ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium chloride solution (50 mL×2)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(O)C1=CC(=C(C=C1)OCC)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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